1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one
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Overview
Description
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethynyl group and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and ethynyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at ambient temperature.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(2S)-2-ethynylpyrrolidin-1-yl]ethan-1-one and 1-[(2S)-2-ethynylmorpholin-1-yl]ethan-1-one share structural similarities.
Properties
IUPAC Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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